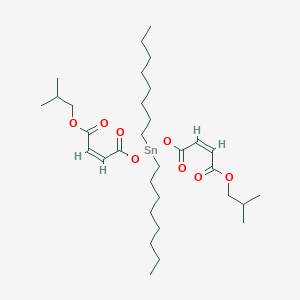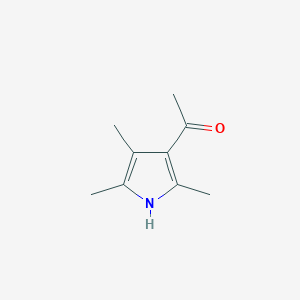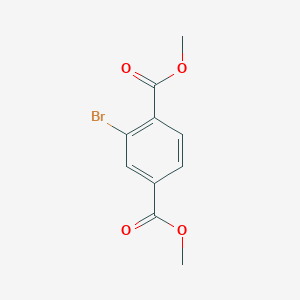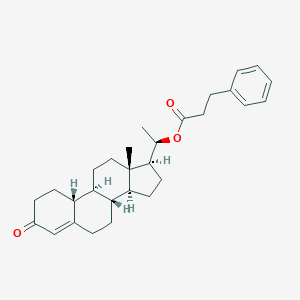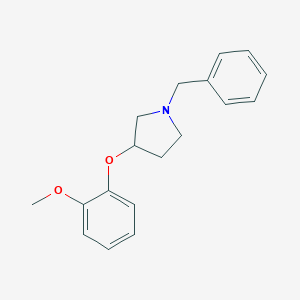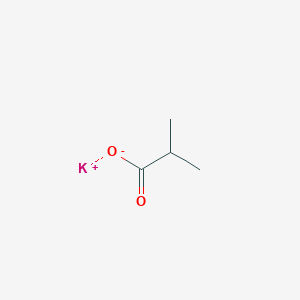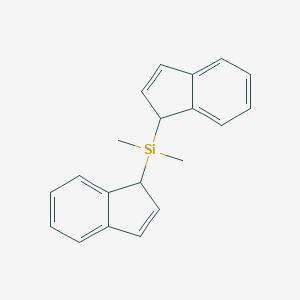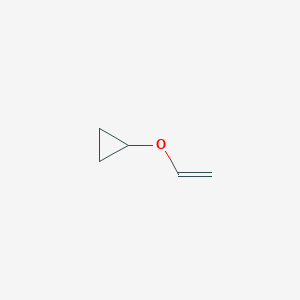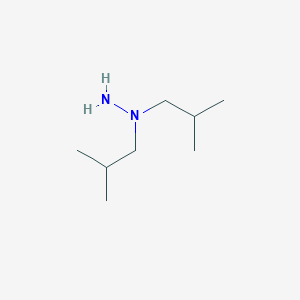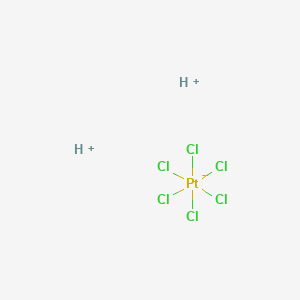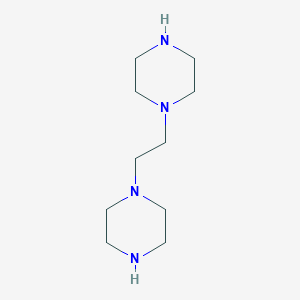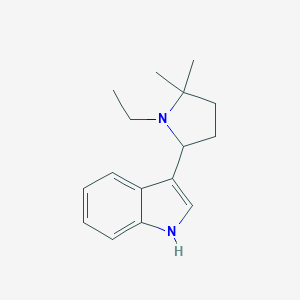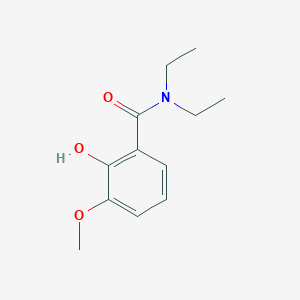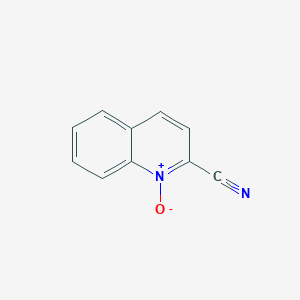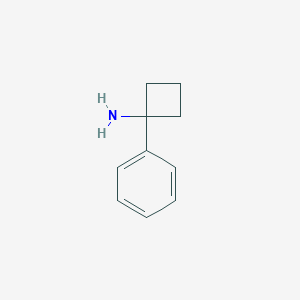
1-Phenylcyclobutylamine
Übersicht
Beschreibung
1-Phenylcyclobutylamine (PCBA) is a compound that has been identified as both a substrate and an irreversible inactivator of monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines in the brain. The inactivation of MAO by PCBA involves attachment to the flavin cofactor, which is a part of the enzyme's active site . This compound represents the first in the cyclobutylamine class of MAO inactivators and provides evidence for a radical mechanism in MAO-catalyzed amine oxidations .
Synthesis Analysis
The synthesis of PCBA-related compounds has been explored in various studies. For instance, 1-ethynylcyclobutylamine, a compound related to PCBA, has been synthesized from cyclopropylacetylene and 6-chlorohex-1-yne with moderate yields . This demonstrates the feasibility of synthesizing cyclobutylamine derivatives, which could be applied to the synthesis of PCBA itself.
Molecular Structure Analysis
The molecular structure of PCBA-related compounds has been determined using techniques such as X-ray analysis. For example, the crystal structure of a derivative, 4-(1-phenyl-1-methylcyclobutyl-3-yl)-2-aminothiazole, has been solved, providing insights into the bond distances and angles that could be relevant for understanding the structure of PCBA .
Chemical Reactions Analysis
PCBA undergoes a series of chemical reactions when interacting with MAO. Initially, PCBA is oxidized to form 2-phenyl-1-pyrroline, which is then further metabolized to 3-benzoylpropanal and 3-benzoylpropionic acid . The proposed mechanism involves a one-electron oxidation of PCBA to an amine radical cation, followed by homolytic cyclobutane ring cleavage . This radical can then either cyclize to form the 2-phenylpyrrolinyl radical or attach to the flavin cofactor of MAO .
Physical and Chemical Properties Analysis
The physical and chemical properties of PCBA are inferred from its interactions and the products formed during its reactions with MAO. The formation of various metabolites indicates that PCBA is reactive and can undergo oxidative processes. The exact physical properties such as melting point, boiling point, and solubility of PCBA are not directly discussed in the provided papers, but these properties would be influenced by the compound's molecular structure and functional groups .
Wissenschaftliche Forschungsanwendungen
Application in Biochemistry
- Specific Scientific Field : Biochemistry
- Summary of the Application : 1-Phenylcyclobutylamine (PCBA) is both a substrate and a time-dependent irreversible inactivator of monoamine oxidase (MAO). This makes it a valuable tool for studying the function and behavior of MAO in biochemical research .
- Methods of Application or Experimental Procedures : The application of PCBA involves its introduction to a system containing MAO. PCBA interacts with MAO, leading to inactivation. This interaction results in attachment to the flavin cofactor .
- Results or Outcomes : For every molecule of PCBA leading to inactivation, 325 molecules are converted to product. This provides further evidence for a radical intermediate .
Application in Biochemistry: Oxidation by Cytochrome P-450
- Specific Scientific Field : Biochemistry
- Summary of the Application : 1-Phenylcyclobutylamine is involved in the oxidation process by Cytochrome P-450. This process is important in the metabolism and biotransformation of various compounds, including sterols, vitamins, eicosanoids, fatty acids, drugs, pesticides, carcinogens, and other natural products .
- Methods of Application or Experimental Procedures : The application of 1-Phenylcyclobutylamine in this context involves its introduction to a system containing Cytochrome P-450. During the oxidation process, 1-Phenylcyclobutylamine is transformed into N-(1-phenylcyclobutyl)-benzylamine, which is then further oxidized to N-(1-phenyl)cyclobutyl phenyl nitrone .
- Results or Outcomes : The transformation of 1-Phenylcyclobutylamine involves two sequential oxidations with either a hydroxylamine or benzylidene intermediate. This process provides evidence for the existence of aminium radicals .
Application in Biochemistry: Oxidation by Cytochrome P-450
- Specific Scientific Field : Biochemistry
- Summary of the Application : 1-Phenylcyclobutylamine is involved in the oxidation process by Cytochrome P-450. This process is important in the metabolism and biotransformation of various compounds, including sterols, vitamins, eicosanoids, fatty acids, drugs, pesticides, carcinogens, and other natural products .
- Methods of Application or Experimental Procedures : The application of 1-Phenylcyclobutylamine in this context involves its introduction to a system containing Cytochrome P-450. During the oxidation process, 1-Phenylcyclobutylamine is transformed into N-(1-phenylcyclobutyl)-benzylamine, which is then further oxidized to N-(1-phenyl)cyclobutyl phenyl nitrone .
- Results or Outcomes : The transformation of 1-Phenylcyclobutylamine involves two sequential oxidations with either a hydroxylamine or benzylidene intermediate. This process provides evidence for the existence of aminium radicals .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-phenylcyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-10(7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJAIRCFCMQFIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90169670 | |
| Record name | 1-Phenylcyclobutylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylcyclobutylamine | |
CAS RN |
17380-77-7 | |
| Record name | 1-Phenylcyclobutylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017380777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenylcyclobutylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenylcyclobutanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



